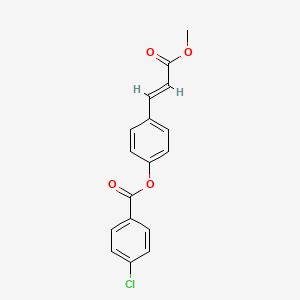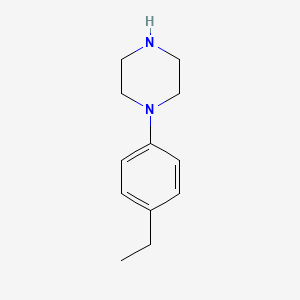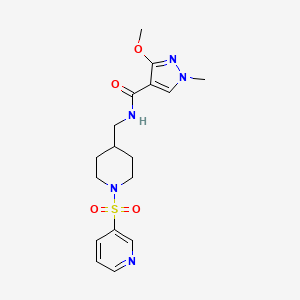
(E)-1-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a quinazolinone derivative with a phenylurea moiety. Quinazolinones are a class of compounds that have been widely studied for their diverse biological activities . The presence of the phenylurea group could potentially enhance the biological activity of the compound.
Molecular Structure Analysis
The compound contains a quinazolinone core, which is a bicyclic system containing a benzene ring fused to a 2-oxo-pyrimidine. It also has a phenylurea moiety attached to the quinazolinone core via a double bond .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The carbonyl group in the quinazolinone core could be involved in nucleophilic addition reactions. The phenylurea moiety could undergo reactions typical of amides, such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings could influence properties such as solubility, melting point, and reactivity .Applications De Recherche Scientifique
- Researchers have explored the synthesis of thermosensitive copolymers based on poly(2-methoxyethyl acrylate-co-poly(ethylene glycol) methyl ether acrylate) (P(MEA-co-PEGA)) . These copolymers exhibit sharp thermal transitions upon increasing the temperature above their lower critical solution temperature. The use of MEA as the majority comonomer and poly(N,N’-dimethylacrylamide) as the RAFT agent allows for nanogel synthesis with improved solid content. These responsive materials have potential applications in drug delivery, tissue engineering, and smart coatings.
- Poly(3-(2-methoxyethyl)-N-vinyl-2-pyrrolidone) (MeOE-PVP) is an amphiphilic polymer with hydrophobic CH groups and two different hydrophilic groups (C=O and C–O). It readily absorbs water vapor from humid environments, making it suitable for pharmaceutical applications . Its unique hydration capabilities may enhance drug solubility, stability, and controlled release.
- Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor TM) serves as an effective reagent for various transformations. It converts alcohols to alkyl fluorides, aldehydes/ketones to gem-difluorides, and carboxylic acids to trifluoromethyl derivatives. Unlike some other reagents, it is less thermally sensitive and offers a broader spectrum of fluorination reactions .
Polymeric Materials and Nanogels
Pharmaceutical Industry
Fluorination Reactions
Mécanisme D'action
The mechanism of action would depend on the specific biological activity of the compound. Quinazolinones have been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects . The exact mechanism would need to be determined through biological testing.
Orientations Futures
The compound could be a potential candidate for further study in medicinal chemistry. The quinazolinone core is a privileged structure in drug discovery, and the modification of this core with different substituents, such as the phenylurea group in this compound, could lead to new biological activities .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea involves the condensation of 2-methoxyethylamine with 2-aminobenzophenone to form 3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one. This intermediate is then reacted with phenyl isocyanate to form (E)-1-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea.", "Starting Materials": [ "2-methoxyethylamine", "2-aminobenzophenone", "phenyl isocyanate" ], "Reaction": [ "Step 1: Condensation of 2-methoxyethylamine with 2-aminobenzophenone in the presence of a suitable catalyst to form 3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one.", "Step 2: Reaction of 3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one with phenyl isocyanate in the presence of a suitable catalyst to form (E)-1-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea." ] } | |
Numéro CAS |
899973-02-5 |
Nom du produit |
(E)-1-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea |
Formule moléculaire |
C18H18N4O3 |
Poids moléculaire |
338.367 |
Nom IUPAC |
1-[3-(2-methoxyethyl)-2-oxoquinazolin-4-yl]-3-phenylurea |
InChI |
InChI=1S/C18H18N4O3/c1-25-12-11-22-16(14-9-5-6-10-15(14)20-18(22)24)21-17(23)19-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H2,19,21,23) |
Clé InChI |
YSQBLQJRVVELMJ-LTGZKZEYSA-N |
SMILES |
COCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-fluorophenyl)-3-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2667490.png)
![3-(2-Thienylcarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2667491.png)

![5-((2-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2667493.png)

![N-(5-chloro-2-methylphenyl)-2-((8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2667497.png)
![1-(Chloromethyl)-3-(2,4,5-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2667501.png)
![2-chloro-N-{[1-(2-hydroxyethyl)piperidin-2-yl]methyl}pyridine-4-carboxamide](/img/structure/B2667503.png)
![3-(4-fluorophenyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2667505.png)



![1-[3-(1-Aminoethyl)piperidin-1-yl]-2,2-difluoro-2-(2-fluorophenyl)ethanone;hydrochloride](/img/structure/B2667512.png)
